2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(4-phenoxyphenyl)acetamide
Overview
Description
2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(4-phenoxyphenyl)acetamide is a complex organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a morpholine ring, a pyridazinone core, and a phenoxyphenyl group
Scientific Research Applications
2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(4-phenoxyphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(4-phenoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridazinone core is replaced by a morpholine moiety.
Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(4-phenoxyphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Mechanism of Action
The mechanism of action of 2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Affecting Gene Expression: Altering the expression of genes related to disease processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl derivatives
- N-(4-phenoxyphenyl)acetamide analogs
- Pyridazinone-based compounds
Uniqueness
2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(4-phenoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and phenoxyphenyl group contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)-N-(4-phenoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c27-21(16-26-22(28)11-10-20(24-26)25-12-14-29-15-13-25)23-17-6-8-19(9-7-17)30-18-4-2-1-3-5-18/h1-11H,12-16H2,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQGMZIZMRNRRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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